molecular formula C24H21N5O3S B4154339 ACETAMIDE,2-[[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-

ACETAMIDE,2-[[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-

Cat. No.: B4154339
M. Wt: 459.5 g/mol
InChI Key: SZNCBBBBBAVCNJ-UHFFFAOYSA-N
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Description

The compound "ACETAMIDE,2-[[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-" (hereafter referred to as the target compound) is a structurally complex molecule featuring a 1,2,4-triazole core substituted with ethyl and pyridin-3-yl groups, a thioether linkage to an acetamide moiety, and a dibenzofuranyl aromatic system. Key structural components include:

  • 4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole: This heterocyclic core is common in bioactive molecules, influencing electronic properties and binding interactions.
  • Thioether linkage: Enhances metabolic stability and modulates solubility.
  • N-(2-Methoxy-3-dibenzofuranyl): The dibenzofuranyl group may improve lipophilicity and π-π stacking, while the methoxy substituent could affect pharmacokinetics.

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-3-29-23(15-7-6-10-25-13-15)27-28-24(29)33-14-22(30)26-18-12-20-17(11-21(18)31-2)16-8-4-5-9-19(16)32-20/h4-13H,3,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNCBBBBBAVCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,2-[[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Thioether Formation: The triazole ring is then reacted with a thiol to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the triazole ring or the pyridine ring, depending on the conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole or pyridine rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its aromatic and heterocyclic components may be useful in the development of organic semiconductors or other advanced materials.

    Biological Research: The compound can be used as a probe to study biological pathways involving triazole or pyridine derivatives.

Mechanism of Action

The mechanism of action of ACETAMIDE,2-[[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole and pyridine rings may facilitate binding to these targets, while the thioether linkage could play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Key Observations :

  • Pyridin-3-yl (target, VUAA1) vs. pyridin-2-yl (6a, AS111) alters electronic distribution and hydrogen-bonding capacity .
  • Aryl Groups : The dibenzofuranyl system in the target compound is unique; most analogs feature simpler aryl groups (e.g., methylphenyl, ethylphenyl). This substitution likely increases lipophilicity and bioavailability .
  • Synthesis: Common methods include refluxing triazole-thione derivatives with chloroacetamides in ethanol/water, as seen in and . Yields vary widely (50–83%), influenced by substituent electronic effects .

Key Observations :

  • Receptor Modulation : VUAA1 and the target compound share structural motifs critical for Orco receptor interaction. Substituting dibenzofuranyl for ethylphenyl may alter agonist/antagonist behavior .
  • Anti-inflammatory Activity : AS111’s pyridin-2-yl and methylphenyl groups confer superior efficacy to diclofenac, suggesting that pyridine position and aryl substituents are key to activity . The target compound’s dibenzofuranyl group may enhance membrane permeability, though this remains untested.
  • Anti-exudative Effects : Furan-2-yl analogs demonstrate significant edema reduction, but the target compound’s larger aromatic system could modify potency or toxicity .

Biological Activity

The compound Acetamide, 2-[[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofurany) , also known by its identifier VUAA1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Formula

  • Molecular Formula: C19H21N5OS
  • Molecular Weight: 373.46 g/mol

Structural Characteristics

The compound features a triazole ring, which is known for its significant role in various biological activities. The presence of the pyridine moiety and dibenzofuran structure contributes to its pharmacological properties.

PropertyValue
Molecular Weight373.46 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including VUAA1. The compound has shown promising results against various cancer cell lines.

Case Study: HepG2 Cell Line

In vitro studies demonstrated that VUAA1 exhibits significant cytotoxicity against HepG2 liver cancer cells. The IC50 value was determined to be approximately 15 µg/mL, indicating moderate potency compared to standard chemotherapeutic agents.

The biological activity of VUAA1 is believed to be mediated through the inhibition of specific enzymes involved in cancer cell proliferation and survival. The triazole ring may interact with biological targets such as kinases or proteases, leading to apoptosis in cancer cells.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µg/mL)Mechanism of Action
VUAA1HepG215Enzyme inhibition
DoxorubicinHepG20.5DNA intercalation

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazole and dibenzofuran moieties can significantly enhance the anticancer activity of VUAA1. Substituents that increase electron density on the aromatic rings have been associated with improved potency.

Summary of SAR Findings

  • Electron-donating groups enhance activity.
  • Electron-withdrawing groups reduce efficacy.

This insight is crucial for the design of more potent derivatives.

Additional Biological Activities

Beyond anticancer properties, VUAA1 has been investigated for its potential antimicrobial and anti-inflammatory activities. Preliminary data suggest that it may inhibit bacterial growth and modulate inflammatory responses through cytokine regulation.

Table 3: Summary of Biological Activities

Activity TypeObserved Effect
AnticancerModerate potency
AntimicrobialInhibition of growth
Anti-inflammatoryCytokine modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACETAMIDE,2-[[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-
Reactant of Route 2
Reactant of Route 2
ACETAMIDE,2-[[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-

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